![molecular formula C16H19ClN2O2 B4426475 1-(2-chlorophenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4426475.png)
1-(2-chlorophenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide
Overview
Description
1-(2-chlorophenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a synthetic compound that belongs to the class of drugs called GABA (gamma-aminobutyric acid) analogs. It is a potent inhibitor of the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting GABA transaminase, CPP-109 increases the levels of GABA in the brain, which can have a variety of effects on brain function and behavior.
Mechanism of Action
1-(2-chlorophenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA in the brain, which can have a variety of effects on brain function and behavior. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity and is involved in a variety of physiological processes, including sleep, anxiety, and muscle relaxation.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from this compound administration have been shown to have a number of physiological and biochemical effects. These include increased levels of dopamine, decreased levels of glutamate, and increased levels of brain-derived neurotrophic factor (BDNF). These effects may contribute to the therapeutic effects of this compound in various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of 1-(2-chlorophenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide for lab experiments is its potent and selective inhibition of GABA transaminase, which allows for precise manipulation of GABA levels in the brain. However, one limitation is that this compound is not highly water-soluble, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 1-(2-chlorophenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly cocaine and alcohol addiction. Another area of interest is its potential use in enhancing cognitive function and memory. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Scientific Research Applications
1-(2-chlorophenyl)-N-cyclopentyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including addiction, epilepsy, and anxiety disorders. It has also been studied for its potential use in enhancing cognitive function and memory.
properties
IUPAC Name |
1-(2-chlorophenyl)-N-cyclopentyl-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-7-3-4-8-14(13)19-10-11(9-15(19)20)16(21)18-12-5-1-2-6-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCINLZZWBYPUNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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